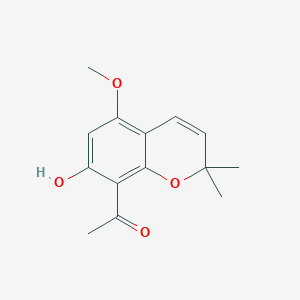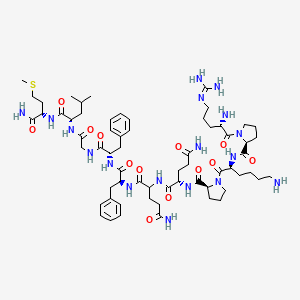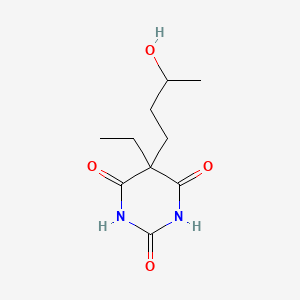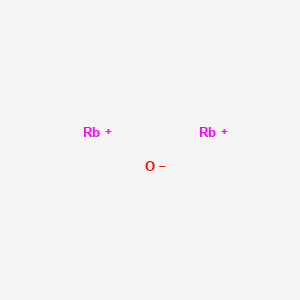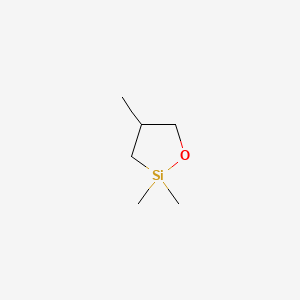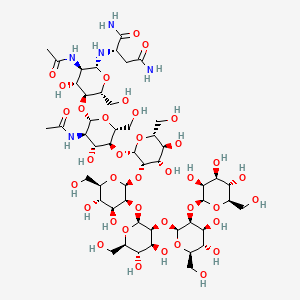
Man-5-Asn N-Glycan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Man-5-Asn N-Glycan is an oligomannose N-linked oligosaccharide with five mannosyl residues. It is a type of glycan found in a wide range of both plant and animal glycoproteins . Glycans are essential components of many biological processes, including protein folding, stability, and cell signaling. This compound plays a crucial role in the structure and function of glycoproteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Man-5-Asn N-Glycan can be achieved through chemo-enzymatic methods. This approach involves the use of glycosyltransferases and glycosidases to assemble the glycan structure. The process typically starts with the preparation of substrates and sugar donors, followed by the enzymatic addition of mannose residues to form the desired glycan structure .
Industrial Production Methods
This compound is often purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis. This method involves the use of high-performance liquid chromatography (HPLC) and glycosidase digestion to isolate the glycan .
Analyse Chemischer Reaktionen
Types of Reactions
Man-5-Asn N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases, glycosidases, and various chemical oxidants and reductants. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various modified glycan structures. These modifications can alter the glycan’s biological activity and its interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Man-5-Asn N-Glycan has numerous scientific research applications across various fields:
Chemistry: It is used in the study of glycosylation processes and the development of glycan-based therapeutics.
Biology: this compound is essential for understanding protein folding, stability, and cell signaling pathways.
Industry: The compound is used in the production of glycoproteins and other glycan-based products.
Wirkmechanismus
Man-5-Asn N-Glycan exerts its effects through its interactions with glycosyltransferases and glycosidases. These enzymes modify the glycan structure, which in turn affects the glycoprotein’s folding, stability, and interactions with other molecules. The molecular targets and pathways involved include various glycosylation enzymes and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Man-5-Asn N-Glycan is part of a broader class of N-linked glycans, which include high-mannose, hybrid, and complex glycans. Similar compounds include:
Man-9-Asn N-Glycan: Contains nine mannose residues and is involved in similar biological processes.
Hybrid N-Glycans: Contain both unsubstituted terminal mannose residues and substituted mannose residues with an N-acetylglucosamine linkage.
Complex N-Glycans: Differ from high-mannose and hybrid glycans by having added N-acetylglucosamine residues at both the α-3 and α-6 mannose sites.
This compound is unique due to its specific structure and the number of mannose residues, which confer distinct biological properties and applications.
Eigenschaften
Molekularformel |
C50H85N5O37 |
|---|---|
Molekulargewicht |
1348.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)





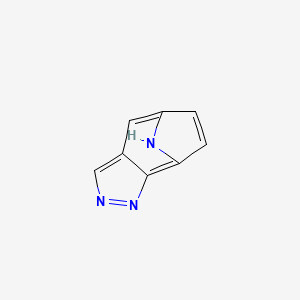
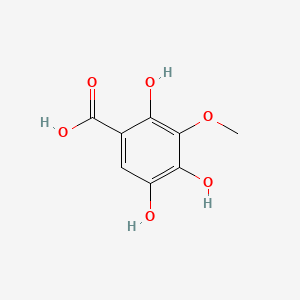
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
